Mass Spectrometric Discrimination: +3.02 Da Isotopic Shift vs. Unlabeled Intermediate
The target compound provides a baseline-resolved mass shift of +3.02 Da over the unlabeled Imidaprilat Benzyl Ester (MW 523.62 vs. 526.64 g/mol), enabling simultaneous detection and quantification of both labeled and unlabeled species in a single LC-MS run without mass overlap . In contrast, the unlabeled analog alone cannot serve as an internal standard for itself in isotope dilution workflows . Compared to Imidaprilat-d3 (MW 380.41 g/mol), the target compound's mass is 146.23 Da higher, placing it in a distinct m/z window that precludes interference with metabolite-level analytes .
| Evidence Dimension | Molecular weight (monoisotopic mass) for mass spectrometric differentiation |
|---|---|
| Target Compound Data | 526.64 g/mol (C₂₉H₃₄D₃N₃O₆) |
| Comparator Or Baseline | Unlabeled Imidaprilat Benzyl Ester: 523.62 g/mol (C₂₉H₃₇N₃O₆); Imidaprilat-d3 (metabolite): 380.41 g/mol (C₁₈H₂₀D₃N₃O₆) |
| Quantified Difference | +3.02 Da vs. unlabeled intermediate; +146.23 Da vs. deuterated metabolite |
| Conditions | High-resolution or unit-resolution LC-MS; electrospray ionization (ESI) positive mode; calculated from molecular formulas |
Why This Matters
The +3.02 Da mass shift allows unambiguous selected reaction monitoring (SRM) transition assignment for isotope dilution quantification of the protected intermediate, which neither the unlabeled intermediate nor the metabolite-level labeled compound can provide.
